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Compound of Interest

Compound Name:
4,4-Dimethylcyclohexane-1-

carboxylic acid

Cat. No.: B1641907 Get Quote

For researchers, scientists, and professionals in drug development, the unambiguous

identification of a chemical compound is a cornerstone of rigorous scientific practice. The

molecular formula C9H16O2 represents a multitude of isomers, each with unique structural

features and, consequently, distinct spectral fingerprints. This guide provides an in-depth,

objective comparison of the spectral data for three common isomers of C9H16O2—allyl

hexanoate, γ-nonalactone, and 4-hydroxynonenal—to illustrate the power of cross-referencing

Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for

accurate structural elucidation.

The Imperative of Multi-Technique Spectral Analysis
Relying on a single spectroscopic technique for compound identification can be misleading.

Isomers often exhibit similar features in one type of spectrum but can be clearly differentiated

by another. A robust analytical workflow, therefore, necessitates the integration of data from

various spectroscopic methods. This guide will demonstrate how the combined insights from

IR, ¹H NMR, ¹³C NMR, and MS create a self-validating system for identifying a specific

C9H16O2 isomer.

Isomer Selection: A Study in Structural Diversity
The three isomers chosen for this guide—allyl hexanoate, γ-nonalactone, and 4-

hydroxynonenal—were selected to represent common yet structurally distinct functionalities

arising from the same molecular formula.
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Allyl Hexanoate: An acyclic ester with a terminal double bond.

γ-Nonalactone: A cyclic ester (lactone) with a saturated alkyl chain.

4-Hydroxynonenal: An unsaturated aldehyde with a hydroxyl group.

This diversity allows for a comprehensive demonstration of how key spectral features directly

correlate with specific structural motifs.

Experimental Data Acquisition: A Standardized
Approach
The spectral data presented in this guide were compiled from reputable databases, including

the National Institute of Standards and Technology (NIST) WebBook and the Spectral

Database for Organic Compounds (SDBS).[1] The experimental conditions for acquiring these

spectra, while varying slightly between sources, generally adhere to standard analytical

protocols.

Typical Experimental Protocols
Infrared (IR) Spectroscopy: Spectra are typically acquired using a Fourier Transform Infrared

(FT-IR) spectrometer.[1] Liquid samples are often analyzed as a thin film between salt plates

(e.g., NaCl or KBr), while solid samples may be prepared as a KBr pellet or in a Nujol mull.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded

on a high-field NMR spectrometer.[2] Samples are dissolved in a deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to a

tetramethylsilane (TMS) internal standard.

Mass Spectrometry (MS): Electron Ionization (EI) mass spectra are typically obtained using

a mass spectrometer coupled with a gas chromatograph (GC-MS).[1] The electron energy is

commonly set at 70 eV.

Spectral Data Comparison: Unraveling the Isomeric
Puzzle
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The following sections provide a detailed analysis of the IR, ¹H NMR, ¹³C NMR, and mass

spectra for each of the three selected C9H16O2 isomers.

Allyl Hexanoate
Structure:

Table 1: Key Spectral Data for Allyl Hexanoate

Spectroscopic Technique Key Features and Interpretation

IR Spectroscopy

~3080 cm⁻¹: =C-H stretch (alkene) ~2960, 2870

cm⁻¹: C-H stretch (alkane) ~1740 cm⁻¹: C=O

stretch (ester)[3][4] ~1645 cm⁻¹: C=C stretch

(alkene) ~1170 cm⁻¹: C-O stretch (ester)

¹H NMR Spectroscopy

~5.9 ppm (m, 1H): -CH=CH₂ ~5.3 ppm (m, 2H):

-CH=CH₂ ~4.6 ppm (d, 2H): -O-CH₂-CH= ~2.3

ppm (t, 2H): -C(=O)-CH₂- ~1.6 ppm (m, 2H): -

C(=O)-CH₂-CH₂- ~1.3 ppm (m, 4H): -(CH₂)₂-

CH₃ ~0.9 ppm (t, 3H): -CH₃

¹³C NMR Spectroscopy

~173 ppm: C=O (ester)[3] ~132 ppm: -

CH=CH₂[3] ~118 ppm: -CH=CH₂[3] ~65 ppm: -

O-CH₂-[3] ~34, 31, 25, 22, 14 ppm: Alkyl chain

carbons[3]

Mass Spectrometry

m/z 156: Molecular ion (M⁺)[5] m/z 115: [M -

C₃H₅]⁺ (loss of allyl group) m/z 99: [M - C₄H₇O]⁺

m/z 41: [C₃H₅]⁺ (allyl cation - base peak)

γ-Nonalactone
Structure:

Table 2: Key Spectral Data for γ-Nonalactone
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Spectroscopic Technique Key Features and Interpretation

IR Spectroscopy

~2930, 2860 cm⁻¹: C-H stretch (alkane) ~1770

cm⁻¹: C=O stretch (γ-lactone - higher frequency

due to ring strain) ~1180 cm⁻¹: C-O stretch

(ester)

¹H NMR Spectroscopy

~4.5 ppm (m, 1H): -O-CH- ~2.5 ppm (m, 2H): -

C(=O)-CH₂- ~2.0-2.3 ppm (m, 2H): -CH₂-CH-O-

~1.2-1.6 ppm (m, 8H): -(CH₂)₄-CH₃ ~0.9 ppm (t,

3H): -CH₃

¹³C NMR Spectroscopy

~177 ppm: C=O (lactone)[6] ~81 ppm: -O-CH-

[6] ~36, 32, 29, 28, 25, 23, 14 ppm: Alkyl chain

and ring carbons[6]

Mass Spectrometry

m/z 156: Molecular ion (M⁺) m/z 85: [M -

C₅H₁₁]⁺ (loss of pentyl side chain) -

characteristic fragmentation of γ-lactones (base

peak)[7]

4-Hydroxynonenal
Structure:

Table 3: Key Spectral Data for 4-Hydroxynonenal
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Spectroscopic Technique Key Features and Interpretation

IR Spectroscopy

~3400 cm⁻¹ (broad): O-H stretch (alcohol)

~3020 cm⁻¹: =C-H stretch (alkene) ~2930, 2860

cm⁻¹: C-H stretch (alkane) ~2720, 2820 cm⁻¹

(weak): C-H stretch (aldehyde) ~1690 cm⁻¹:

C=O stretch (conjugated aldehyde) ~1640 cm⁻¹:

C=C stretch (alkene)

¹H NMR Spectroscopy

~9.5 ppm (d, 1H): -CHO (aldehyde) ~6.8 ppm

(m, 1H): -CH=CH-CHO ~6.1 ppm (m, 1H): -

CH=CH-CHO ~4.3 ppm (m, 1H): -CH(OH)- ~2.2

ppm (br s, 1H): -OH ~1.2-1.6 ppm (m, 8H): -

(CH₂)₄-CH₃ ~0.9 ppm (t, 3H): -CH₃

¹³C NMR Spectroscopy

~194 ppm: C=O (aldehyde)[8] ~158 ppm: -

CH=CH-CHO[8] ~135 ppm: -CH=CH-CHO[8]

~72 ppm: -CH(OH)-[8] ~36, 32, 25, 23, 14 ppm:

Alkyl chain carbons[8]

Mass Spectrometry

m/z 156: Molecular ion (M⁺)[8] m/z 138: [M -

H₂O]⁺ (loss of water) m/z 99: [M - C₄H₇O]⁺ m/z

71: [C₅H₁₁]⁺ m/z 57: [C₄H₉]⁺

Workflow for Spectral Cross-Referencing
The process of identifying an unknown compound with the molecular formula C9H16O2

involves a systematic comparison of its acquired spectra with the reference data. The following

diagram illustrates this workflow.
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Data Acquisition Spectral Analysis

Cross-Referencing
Identification

Unknown C9H16O2 Sample

IR Spectrum

¹H & ¹³C NMR Spectra

Mass Spectrum

Identify Functional Groups
(e.g., C=O, O-H, C=C)

Determine Chemical Environment
and Connectivity of H and C

Determine Molecular Weight
and Fragmentation Pattern

Compare with Reference Data
(Allyl Hexanoate, γ-Nonalactone, 4-Hydroxynonenal) Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for the identification of a C9H16O2 isomer through spectral data cross-

referencing.

Conclusion: The Power of a Multi-faceted Approach
This comparative guide demonstrates that while each spectroscopic technique provides

valuable clues, it is the synergy of IR, NMR, and MS data that leads to the confident and

accurate identification of a specific C9H16O2 isomer. The distinct spectral features of allyl

hexanoate, γ-nonalactone, and 4-hydroxynonenal, as summarized in the tables above, serve

as a clear illustration of this principle. By following a systematic workflow of data acquisition,

individual spectral analysis, and comprehensive cross-referencing, researchers can overcome

the challenges of isomeric ambiguity and ensure the integrity of their scientific findings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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